[(1S2R)-2-(hydroxymethyl)-1-phenylcyclopropyl]methanol
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Overview
Description
[(1S2R)-2-(hydroxymethyl)-1-phenylcyclopropyl]methanol is a chemical compound with a unique cyclopropyl structure. This compound is characterized by the presence of a phenyl group attached to a cyclopropyl ring, which is further substituted with hydroxymethyl groups. The compound’s molecular formula is C10H12O2, and it has a molecular weight of 164.20 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S2R)-2-(hydroxymethyl)-1-phenylcyclopropyl]methanol typically involves multiple steps. One common method starts with the preparation of [(1S,7R)-4-phenyl-3,5-dioxabicyclo[5.1.0]octan-1-yl]methanol as a significant precursor. This intermediate is then subjected to various reaction conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally involves standard organic synthesis techniques, including the use of protective groups, selective reductions, and cyclopropanation reactions.
Chemical Reactions Analysis
Types of Reactions
[(1S2R)-2-(hydroxymethyl)-1-phenylcyclopropyl]methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
[(1S2R)-2-(hydroxymethyl)-1-phenylcyclopropyl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(1S2R)-2-(hydroxymethyl)-1-phenylcyclopropyl]methanol involves its interaction with specific molecular targets. The compound’s cyclopropyl ring and phenyl group allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol
- [(1R,2S)-2-(hydroxymethyl)cyclopropyl]methanol
Uniqueness
[(1S2R)-2-(hydroxymethyl)-1-phenylcyclopropyl]methanol is unique due to the presence of the phenyl group attached to the cyclopropyl ring. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
IUPAC Name |
[2-(hydroxymethyl)-2-phenylcyclopropyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-7-10-6-11(10,8-13)9-4-2-1-3-5-9/h1-5,10,12-13H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQCHQBKVIETFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(CO)C2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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